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Compound of Interest

Compound Name: UNC0379

Cat. No.: B15583655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of UNC0379,

a potent and selective inhibitor of the lysine methyltransferase SETD8. The information

presented herein is intended to support researchers and drug development professionals in

understanding the molecular interactions and cellular effects of this compound.

Core Data Presentation: Quantitative Selectivity
Profile
UNC0379 is a first-in-class, substrate-competitive inhibitor of SETD8.[1][2] It exhibits high

selectivity for SETD8 over a panel of other methyltransferases.[2][3] The following table

summarizes the quantitative data on the inhibitory activity of UNC0379 against its primary

target and its selectivity over other related enzymes.
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Target IC50 Assay Type Notes

SETD8 (KMT5A) 7.3 µM[4][5][6] Cell-free assay -

~1.2 nM[1] HTRF-based assay
Recombinant SETD8

enzyme

KD = 18.3 µM[6][7]
Isothermal Titration

Calorimetry (ITC)

Biophysical binding

affinity

KD = 36.0 µM[7]
Surface Plasmon

Resonance (SPR)

Biophysical binding

affinity

G9a (KMT1C) > 100 µM[2] Biochemical Assay
>200-fold selective

over G9a[3]

GLP (KMT1D) > 100 µM[2] Biochemical Assay
>200-fold selective

over GLP[3]

SUV39H1 > 10 µM[1] HTRF Assay -

EZH2 > 10 µM[1] HTRF Assay -

DOT1L > 10 µM[1] HTRF Assay -

PRC2 > 50 µM[2] Biochemical Assay -

14 Other

Methyltransferases
> 100 µM[2] Biochemical Assay

Including SETDB1[3]

[8]

Mechanism of Action
UNC0379 acts as a substrate-competitive inhibitor, meaning it binds to the same site on the

SETD8 enzyme as its natural substrate, histone H4.[1][2] This mode of action prevents the

methylation of histone H4 at lysine 20 (H4K20).[2][9] Importantly, UNC0379 is non-competitive

with the cofactor S-adenosyl-l-methionine (SAM), indicating it does not bind to the SAM-binding

pocket of the enzyme.[2][7]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

UNC0379's selectivity profile.
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In Vitro SETD8 Inhibition Assay (Microfluidic Capillary
Electrophoresis)
This assay quantifies the enzymatic activity of SETD8 by measuring the methylation of a

peptide substrate.

Compound Preparation: UNC0379 is solubilized in 100% DMSO to a stock concentration of

10 mM. A 10-point, 3-fold serial dilution is performed in a 384-well polypropylene plate.[4]

Assay Buffer: 20 mM Tris (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.[4]

Reaction Mixture:

2.5 µL of the diluted compound is transferred to an assay plate.[4]

20 µL of a cocktail containing 50 nM SETD8 and 2 µM of the peptide substrate (TW21) in

assay buffer is added.[4]

The mixture is incubated for 10 minutes at room temperature.[4]

Reaction Initiation: The enzymatic reaction is initiated by adding 2.5 µL of 150 µM SAM in

assay buffer. For 100% inhibition controls, assay buffer without SAM is added.[4]

Reaction Termination: The reaction proceeds for 120 minutes at room temperature and is

then terminated by the addition of 35 µL of 0.08 ng/µL Endo-LysC protease solution.[4]

Data Acquisition: After a 1-hour incubation with the protease, the plate is read on a Caliper

Life Sciences EZ reader II. IC50 values are then calculated.[4]

Homogeneous Time-Resolved Fluorescence (HTRF)
based SETD8 Enzyme Assay
This is a high-throughput screening assay to measure SETD8 activity.

Reaction System: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 5

mM MgCl2, 1 mM DTT, and 0.01% BSA.[1]
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Components: The reaction mixture includes 20 nM recombinant SETD8, 1 µM biotinylated

H4 (1-21 aa) peptide as the substrate, 2 µM SAM, and serial dilutions of UNC0379.[1]

Incubation and Detection: The mixture is incubated at 37°C for 60 minutes. The detection

reagents are then added to measure the level of substrate methylation via HTRF.[1]

Methyltransferase Selectivity Panel
To determine the selectivity of UNC0379, its activity is tested against a panel of other histone

methyltransferases (e.g., SUV39H1, G9a, EZH2, DOT1L) using a similar HTRF format with

their respective specific substrates.[1]

Biophysical Binding Assays (Isothermal Titration
Calorimetry and Surface Plasmon Resonance)
These assays directly measure the binding affinity of UNC0379 to SETD8.

Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon

binding of the inhibitor to the enzyme to determine the dissociation constant (KD).[2][7]

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the

surface of a sensor chip where the target protein is immobilized, allowing for the

determination of association (ka) and dissociation (kd) rates, and the dissociation constant

(KD).[2][7]

Cellular Assay for H4K20 Monomethylation
This assay confirms the on-target activity of UNC0379 in a cellular context.

Cell Treatment: Cell lines (e.g., HeLa, A549, HGSOC cells) are treated with varying

concentrations of UNC0379 for 24-96 hours.[1][9]

Western Blotting: Following treatment, cell lysates are prepared and subjected to Western

blotting to detect the levels of monomethylated H4K20 (H4K20me1). Total histone H4 levels

are used as a loading control.[1][9] A dose-dependent reduction in H4K20me1 levels

indicates target engagement.[1]
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by UNC0379 and a typical

workflow for assessing its selectivity.
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Caption: UNC0379 inhibits SETD8, leading to p53 activation and downstream cellular

responses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15583655?utm_src=pdf-body
https://www.benchchem.com/product/b15583655?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: UNC0379

Primary Biochemical Assay
(e.g., HTRF, MCE)

Target: SETD8

Determine IC50 for SETD8

Selectivity Panel Screening
(>15 Methyltransferases)

Biophysical Validation
(ITC, SPR)

Off-Targets:
G9a, GLP, EZH2, etc.

Determine IC50 for Off-Targets

Conclusion:
Selective SETD8 Inhibitor

Cellular Target Engagement
(Western Blot for H4K20me1)

Click to download full resolution via product page

Caption: Experimental workflow for determining the selectivity profile of UNC0379.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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